molecular formula C8H18N2O B1362641 o-Methyl-N,N'-diisopropylisourea CAS No. 54648-79-2

o-Methyl-N,N'-diisopropylisourea

Cat. No. B1362641
CAS RN: 54648-79-2
M. Wt: 158.24 g/mol
InChI Key: PUVRRPLSJKDMKH-UHFFFAOYSA-N
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Description

O-Methyl-N,N’-diisopropylisourea is a chemical compound with the linear formula (CH3)2CHNHC(OCH3)=NCH(CH3)2 . It has a molecular weight of 158.24 . This compound is used in the synthesis of proline betaine (stahydrine) and 4-hydroxyproline betaine (betoncine) .


Molecular Structure Analysis

The molecular structure of o-Methyl-N,N’-diisopropylisourea is represented by the linear formula (CH3)2CHNHC(OCH3)=NCH(CH3)2 .


Physical And Chemical Properties Analysis

O-Methyl-N,N’-diisopropylisourea has a density of 0.872 g/mL at 20°C . It has a boiling point of 50-52°C at 10 mm Hg . The compound has a refractive index of n20/D 1.436 .

Scientific Research Applications

Cardiovascular and Antinociceptive Effects

O-Methyl-N,N'-diisopropylisourea and related compounds have been studied for their potential effects on cardiovascular health and pain perception. Research has shown that some isothioureas, a group to which O-Methyl-N,N'-diisopropylisourea belongs, can inhibit nitric oxide synthase. This inhibition may influence blood pressure and pain perception, as evidenced by studies on mice where certain isothioureas affected mean arterial blood pressure and inhibited certain pain behaviors (Handy, Wallace, & Moore, 1996).

Chromogenic Reagent for Liquid Chromatographic Analysis

O-Methyl-N,N'-diisopropylisourea has been utilized as a chromogenic reagent in liquid chromatography. This application allows for the sensitive detection of certain compounds, such as carboxylic acids, in analytical chemistry (Knapp & Krueger, 1975).

Surfactant Properties

O-Methyl-N,N'-diisopropylisourea has been investigated for its surfactant properties. It has been synthesized and its surface properties have been compared with other surfactants. This research is valuable for understanding the potential industrial and pharmaceutical applications of these compounds (Badache et al., 2011).

Inhibitory Effects on Biological Processes

Various isothioureas, including compounds structurally related to O-Methyl-N,N'-diisopropylisourea, have been studied for their inhibitory effects on various biological processes. For instance, certain isothioureas have been investigated for their potential to modulate pathophysiological alterations in experimental models of diseases, such as pneumococcal meningitis (Koedel & Pfister, 1997).

Safety And Hazards

O-Methyl-N,N’-diisopropylisourea is classified as a flammable liquid under GHS classification . The compound has a flash point of 96 °F . Safety precautions include avoiding breathing in vapors or aerosols and ensuring adequate ventilation . It is recommended to keep away from heat and sources of ignition .

properties

IUPAC Name

methyl N,N'-di(propan-2-yl)carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-6(2)9-8(11-5)10-7(3)4/h6-7H,1-5H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVRRPLSJKDMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203080
Record name O-Methyl-N,N'-diisopropylisourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Methyl-N,N'-diisopropylisourea

CAS RN

54648-79-2
Record name Methyl N,N′-bis(1-methylethyl)carbamimidate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Methyl-N,N'-diisopropylisourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054648792
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Record name O-Methyl-N,N'-diisopropylisourea
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Record name O-methyl-N,N'-diisopropylisourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.868
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-METHYL-N,N'-DIISOPROPYLISOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YEQ5QMC58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JA Musich, H Rapoport - The Journal of Organic Chemistry, 1977 - ACS Publications
Conversion of Morphine (13) to Codeine (14). It is known that phenols can be etherified with isoureas in good yield. 3· 4 Furthermore, it has been shown that thiophenols are alkylated …
Number of citations: 24 pubs.acs.org
M Decostanzi, R Auvergne, E Darroman… - European Polymer …, 2017 - Elsevier
For many years, intensive research has been carried out for the synthesis of polyurethanes by reaction between diisocyanates and various alcohols, water or amines. However, these …
Number of citations: 9 www.sciencedirect.com
LJ Mathias - Synthesis, 1979 - thieme-connect.com
The synthetic applications of isoureas as alkylating agents are evaluated and reviewed. Esterifications employing isoureas were reported many years ago, but extended applications …
Number of citations: 168 www.thieme-connect.com
PN Confalone, G Pizzolato… - The Journal of Organic …, 1977 - ACS Publications
A total synthesis of the vitamin biotin (1) is described. Catalytic hydrogenation of the easily prepared thiophene 22 was found to occur stereospecifically and proceed in excellent yield. …
Number of citations: 42 pubs.acs.org
D Fattori, C Rossi, CI Fincham, V Caciagli… - Journal of medicinal …, 2007 - ACS Publications
Recently we reported on the design and synthesis of a novel class of selective nonpeptide bradykinin (BK) B 2 receptor antagonists (J. Med. Chem. 2006, 3602−3613). This work led to …
Number of citations: 19 pubs.acs.org
D Morvan, F Cachin - Journal of Proteome Research, 2022 - ACS Publications
For more than a decade, DNA and histone methylations have been the focus of extensive work, although their relationship with methyl group metabolism was overlooked. Recently, it …
Number of citations: 1 pubs.acs.org
DA Phillips, CM Joseph, CA Maxwell - Plant Physiology, 1992 - ncbi.nlm.nih.gov
Spectroscopic data (nuclear magnetic resonance, mass spectrometry, ultraviolet-visible) in this study identify trigonelline and stachydrine as major components of alfalfa (Medicago …
Number of citations: 206 www.ncbi.nlm.nih.gov
HB Liu, KP Koh, JS Kim, Y Seo, S Park - Biotechnology and Bioprocess …, 2008 - Springer
A mixture of three compounds (betonicine, floridoside, and isethionic acid) purified from the red alga Ahnfeltiopsis flabelliformis, was reported to have an inhibition activity on bacterial …
Number of citations: 49 link.springer.com
KD Nolte, AD Hanson, DA Gage - Journal of the American Society …, 1997 - journals.ashs.org
Proline and various betaines can function as osmoprotectants and cryoprotectants when accumulated in the cytoplasm of cells. Genetic engineering can raise levels of these …
Number of citations: 132 journals.ashs.org
C Chen, GA Beattie - Journal of bacteriology, 2007 - Am Soc Microbiol
The plant pathogen Pseudomonas syringae may cope with osmotic stress on plants, in part, by importing osmoprotective compounds. In this study, we found that P. syringae pv. tomato …
Number of citations: 93 journals.asm.org

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